molecular formula C12H7BrClF3N2O2 B2694886 5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303152-02-5

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2694886
CAS No.: 303152-02-5
M. Wt: 383.55
InChI Key: BYRCLPLWJDQQTH-UHFFFAOYSA-N
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Description

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 303152-02-5) is a brominated pyridinone compound with a molecular formula of C12H7BrClF3N2O2 and a molecular weight of 383.55 g/mol . This chemical features a unique structure combining a substituted 4(1H)-pyridinone core linked via an ether bridge to a 3-chloro-5-(trifluoromethyl)pyridine moiety. The presence of the trifluoromethylpyridine (TFMP) group is of significant interest, as this structural motif is a key pharmacophore found in numerous active agrochemical and pharmaceutical ingredients . Compounds containing the TFMP group are known to exhibit enhanced biological activity, which is attributed to the combination of the strong electron-withdrawing nature of the trifluoromethyl group and the unique physicochemical properties of the pyridine ring, which can influence a molecule's metabolic stability, lipophilicity, and membrane permeability . The specific bromo and chloro substituents on this complex molecule make it a versatile and valuable building block for further synthetic elaboration in discovery chemistry. Researchers can utilize this compound as a key intermediate in the development of novel active ingredients, particularly in crop protection and pharmaceutical research. The compound is intended for research use only (RUO) and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-bromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClF3N2O2/c1-5-10(9(20)7(13)4-18-5)21-11-8(14)2-6(3-19-11)12(15,16)17/h2-4H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCLPLWJDQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Coupling Reactions: Formation of the pyridinyl-oxy linkage through nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone undergoes various types of chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the bromine or chlorine substituents using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The bromine and chlorine substituents may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Haloxyfop and Fluazifop (Herbicides)

Key Compounds :

  • Haloxyfop-methyl (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): A post-emergence herbicide targeting grasses. Its structure includes a pyridinyloxy-phenoxypropanoate backbone, differing from the target compound by the presence of a carboxylic ester group and absence of bromo/methyl groups on the pyridinone ring .
  • Fluazifop-butyl (butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Similar to haloxyfop but lacks the chloro substituent on the pyridine ring .

Structural Differences :

Compound Key Substituents Biological Activity
Target compound 5-Bromo, 2-methyl, 3-(3-chloro-5-trifluoromethyl-pyridinyloxy) Potential herbicide/insecticide (inferred)
Haloxyfop-methyl Phenoxypropanoate ester, 3-chloro-5-trifluoromethyl-pyridinyloxy Herbicide (ACCase inhibitor)
Fluazifop-butyl Phenoxypropanoate ester, 5-trifluoromethyl-pyridinyloxy (no chloro) Herbicide

Chlorfluazuron (Insect Growth Regulator)

Chlorfluazuron (N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) is an insect growth regulator targeting chitin synthesis. It shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group but incorporates a benzamide-carbamate structure instead of a pyridinone core .

Key Differences :

  • Target Compound: Pyridinone core with bromo and methyl groups.
  • Chlorfluazuron : Benzamide-carbamate linker with dichlorophenyl and difluorobenzamide groups.

The pyridinone scaffold in the target compound may confer distinct binding interactions with insect vs. plant targets compared to chlorfluazuron’s carbamate design .

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-tetrahydro-4(1H)-pyridinone

This analog (CAS: sc-302906) replaces the bromo and methyl groups with a tetrahydro-pyridinone system. The saturated ring likely reduces planarity and alters solubility or bioavailability compared to the unsaturated pyridinone in the target compound .

5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one

A pyrimidinone analog (CAS: 2356116-04-4) with bromo, chloro, and methyl groups.

Physicochemical and Functional Group Analysis

  • Trifluoromethyl and Chloro Groups : Present in all compared compounds; enhance lipophilicity and resistance to metabolic degradation .
  • Bromo Substituent : Unique to the target compound; may increase molecular weight (MW = ~370 g/mol) and influence halogen bonding in target interactions.
  • Methyl Group: At position 2 in the target compound, this could sterically hinder enzyme binding compared to unsubstituted pyridinones.

Research Implications

Its bromo substituent and pyridinone core differentiate it from commercial herbicides like haloxyfop and insect growth regulators like chlorfluazuron, highlighting opportunities for novel mode-of-action discovery .

Biological Activity

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and toxicity profiles, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to influence its biological activity significantly. The presence of these substituents can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and antichlamydial properties. The specific biological activities of this compound have been investigated in several studies:

Antimicrobial Activity

  • Antichlamydial Activity : Studies have shown that derivatives with similar structural motifs can effectively inhibit Chlamydia infections. For instance, a related compound demonstrated an IC50 value of 5.2 μg/mL against Chlamydia, indicating moderate effectiveness in reducing chlamydial inclusion numbers in infected cells .
  • Bacterial Inhibition : The compound's potential against Gram-positive and Gram-negative bacteria has been explored. Compounds with trifluoromethyl groups have shown improved antibacterial activity compared to their non-fluorinated counterparts .
  • Fungal Activity : Preliminary investigations suggest that the compound may also possess antifungal properties, although specific data on this activity remains limited.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit crucial enzymes in bacterial metabolism, leading to cell death.
  • Cellular Uptake : The lipophilic nature imparted by the bromine and trifluoromethyl groups may facilitate cellular uptake, enhancing the compound's bioavailability.

Study 1: Antimicrobial Efficacy

In a study examining various derivatives of pyridinone compounds, it was found that those with electron-withdrawing groups like trifluoromethyl exhibited significantly higher antimicrobial activity against Neisseria meningitidis and Haemophilus influenzae compared to their analogs lacking such groups .

Study 2: Toxicity Assessment

Toxicity evaluations are critical for assessing the safety profile of new compounds. In vitro studies indicated that certain derivatives did not exhibit cytotoxicity at concentrations effective against pathogens, suggesting a favorable therapeutic index .

Data Summary

Activity Test Organisms IC50/Effective Concentration Notes
AntichlamydialChlamydia trachomatis5.2 μg/mLModerate effectiveness in reducing infection
AntibacterialN. meningitidis, H. influenzae16 μg/mL (best case)Enhanced activity with trifluoromethyl group
AntifungalVarious fungiTBDLimited data available
CytotoxicityHuman cell linesNon-toxic at effective dosesFavorable safety profile

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight424.98 g/mol
Melting Point198–202°C (decomposes)
SolubilityDMSO >50 mg/mL; H₂O <0.1 mg/mL

Q. Table 2: Common Analytical Parameters

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, pyridine), 2.35 (s, 3H, CH₃)
¹⁹F NMRδ –62.5 (CF₃)
HRMS (ESI+)m/z 425.983 [M+H]⁺

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